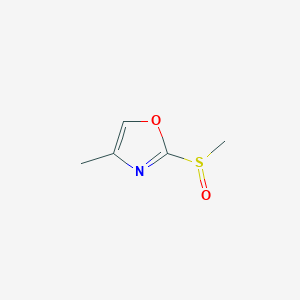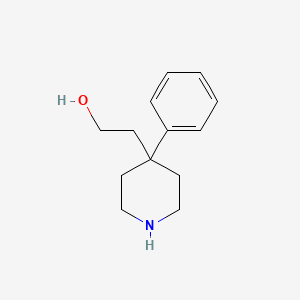
1-(4-((Trimethylsilyl)oxy)cyclohex-3-en-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((Trimethylsilyl)oxy)cyclohex-3-en-1-yl)ethanone is a chemical compound with a unique structure that includes a trimethylsilyl group attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((Trimethylsilyl)oxy)cyclohex-3-en-1-yl)ethanone typically involves the reaction of 4,4-dimethylcyclohexane-1,3-dione with hexamethyldisilazane (HMDS) to form the trimethylsilyl ether. This intermediate can then undergo further reactions to introduce the ethanone group. The reaction conditions often involve the use of iridium catalysts and mild temperatures to ensure high yields and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This would include the use of continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-((Trimethylsilyl)oxy)cyclohex-3-en-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(4-((Trimethylsilyl)oxy)cyclohex-3-en-1-yl)ethanone has several applications in scientific research:
Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-((Trimethylsilyl)oxy)cyclohex-3-en-1-yl)ethanone involves its reactivity as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize intermediates and facilitate reactions by acting as a protecting group or leaving group. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Trimethylsiloxy)cyclohexene: This compound is similar in structure but lacks the ethanone group.
4-Acetyl-1,4-dimethyl-1-cyclohexene: This compound has a similar cyclohexene ring but different substituents.
Eigenschaften
CAS-Nummer |
61692-28-2 |
|---|---|
Molekularformel |
C11H20O2Si |
Molekulargewicht |
212.36 g/mol |
IUPAC-Name |
1-(4-trimethylsilyloxycyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C11H20O2Si/c1-9(12)10-5-7-11(8-6-10)13-14(2,3)4/h7,10H,5-6,8H2,1-4H3 |
InChI-Schlüssel |
NIVVKCRJHWYFDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CCC(=CC1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[(5-bromo-2-cyclopropyl-1,3-oxazol-4-yl)methoxy]benzoate](/img/structure/B8678185.png)


![N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide](/img/structure/B8678229.png)
![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-ol](/img/structure/B8678230.png)




![3-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazolo[4,5-d]pyrimidine-2,7(3H,4H)-dione](/img/structure/B8678261.png)


![3-[4-[3-(1-adamantyl)-4-hydroxyphenyl]phenyl]prop-2-enoic acid](/img/structure/B8678287.png)

